5-(Trimethylsilyl)pyrimidine

Vue d'ensemble

Description

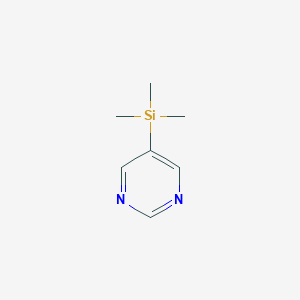

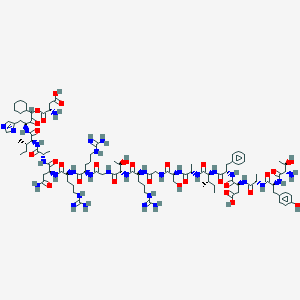

5-(Trimethylsilyl)pyrimidine is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic compound that occurs widely in nature . The molecular formula of 5-(Trimethylsilyl)pyrimidine is C9H12N2Si .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a method to synthesize 2,4-substituted pyrimidines was developed by Müller et al. They used (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira . Another study discussed recent syntheses of 5- and 6-membered aromatic heterocycles via multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals .Molecular Structure Analysis

The molecular structure of 5-(Trimethylsilyl)pyrimidine can be viewed using Java or Javascript . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .Chemical Reactions Analysis

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine is achieved through their reaction with [IrCl(COD)(IMes)] or [IrCl(COD)(SIMes)] and parahydrogen via the SABRE process .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of 5-(Trimethylsilyl)pyrimidine is 270.4756 .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

5-(Trimethylsilyl)pyrimidine derivatives have been explored for their potential in antitumor applications. One study involved the synthesis of an acyclonucleoside derivative of 5-fluorouracil, which showed promising antitumor activity and a broad safety margin (Rosowsky, Kim, & Wick, 1981).

Antibacterial Agent Synthesis

Another research area focuses on the synthesis of antibacterial agents. For instance, 5-(Trimethylsilyl)pyrimidine was used in developing a new route to synthesize 5-(p-hydroxybenzyl)pyrimidines, leading to the creation of trimethoprim, a broad-spectrum antibacterial agent (Roth, Strelitz, & Rauckman, 1980).

Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

Compounds derived from 5-(Trimethylsilyl)pyrimidine were evaluated for their ability to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, showing anti-human-immunodeficiency-virus activity in certain cases (Goudgaon, Naguib, El Kouni, & Schinazi, 1993).

Nucleoside and Nucleotide Synthesis

The silylation of pyrimidine bases using trimethylsilyl derivatives is a significant method in the synthesis of nucleosides, nucleotides, and their analogues, as systematically reviewed in a study (Lukevics, Zablotskaya, & Solomennikova, 1974).

Studies on Synthetic Nucleosides

Trimethylsilyl derivatives of pyrimidines were explored for their properties and potential applications in synthetic nucleosides. These derivatives retained aromatic ring systems and had specific physical properties (Nishimura & Iwai, 1964).

Stereoselective Synthesis of Anomers

Research on the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines showed that the reaction's stereoselectivity depends on various factors, including the substituents at the 5-position of disilylpyrimidines (Aoyama, 1987).

Safety And Hazards

Orientations Futures

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine through the SABRE process exhibits superior activity. These sensitivity improvements allow NMR detection within seconds using micromole amounts of substrate and illustrate the analytical potential of this approach for high-sensitivity screening .

Propriétés

IUPAC Name |

trimethyl(pyrimidin-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVTDGRUWLEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trimethylsilyl)pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)